Cas no 2171957-01-8 (2-{3-amino-1-(benzyloxy)carbonylpiperidin-3-yl}acetic acid)

2-{3-amino-1-(benzyloxy)carbonylpiperidin-3-yl}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{3-amino-1-(benzyloxy)carbonylpiperidin-3-yl}acetic acid
- EN300-1285378
- 2-{3-amino-1-[(benzyloxy)carbonyl]piperidin-3-yl}acetic acid
- 2171957-01-8
-
- インチ: 1S/C15H20N2O4/c16-15(9-13(18)19)7-4-8-17(11-15)14(20)21-10-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11,16H2,(H,18,19)
- InChIKey: NKWNVVJBPCEEAC-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(N1CCCC(CC(=O)O)(C1)N)=O
計算された属性
- せいみつぶんしりょう: 292.14230712g/mol
- どういたいしつりょう: 292.14230712g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 382
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.9Ų
- 疎水性パラメータ計算基準値(XlogP): -1.2
2-{3-amino-1-(benzyloxy)carbonylpiperidin-3-yl}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1285378-100mg |
2-{3-amino-1-[(benzyloxy)carbonyl]piperidin-3-yl}acetic acid |
2171957-01-8 | 100mg |
$553.0 | 2023-10-01 | ||
Enamine | EN300-1285378-1.0g |
2-{3-amino-1-[(benzyloxy)carbonyl]piperidin-3-yl}acetic acid |
2171957-01-8 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1285378-500mg |
2-{3-amino-1-[(benzyloxy)carbonyl]piperidin-3-yl}acetic acid |
2171957-01-8 | 500mg |
$603.0 | 2023-10-01 | ||
Enamine | EN300-1285378-1000mg |
2-{3-amino-1-[(benzyloxy)carbonyl]piperidin-3-yl}acetic acid |
2171957-01-8 | 1000mg |
$628.0 | 2023-10-01 | ||
Enamine | EN300-1285378-250mg |
2-{3-amino-1-[(benzyloxy)carbonyl]piperidin-3-yl}acetic acid |
2171957-01-8 | 250mg |
$579.0 | 2023-10-01 | ||
Enamine | EN300-1285378-50mg |
2-{3-amino-1-[(benzyloxy)carbonyl]piperidin-3-yl}acetic acid |
2171957-01-8 | 50mg |
$528.0 | 2023-10-01 | ||
Enamine | EN300-1285378-5000mg |
2-{3-amino-1-[(benzyloxy)carbonyl]piperidin-3-yl}acetic acid |
2171957-01-8 | 5000mg |
$1821.0 | 2023-10-01 | ||
Enamine | EN300-1285378-2500mg |
2-{3-amino-1-[(benzyloxy)carbonyl]piperidin-3-yl}acetic acid |
2171957-01-8 | 2500mg |
$1230.0 | 2023-10-01 | ||
Enamine | EN300-1285378-10000mg |
2-{3-amino-1-[(benzyloxy)carbonyl]piperidin-3-yl}acetic acid |
2171957-01-8 | 10000mg |
$2701.0 | 2023-10-01 |
2-{3-amino-1-(benzyloxy)carbonylpiperidin-3-yl}acetic acid 関連文献
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
2-{3-amino-1-(benzyloxy)carbonylpiperidin-3-yl}acetic acidに関する追加情報
Introduction to 2-{3-amino-1-(benzyloxy)carbonylpiperidin-3-yl}acetic Acid (CAS No: 2171957-01-8)
The compound 2-{3-amino-1-(benzyloxy)carbonylpiperidin-3-yl}acetic acid, identified by the CAS number 2171957-01-8, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development. The molecule consists of a piperidine ring substituted with an amino group, a benzyloxy carbonyl group, and an acetic acid moiety, making it a versatile compound for various chemical modifications and biological studies.
The synthesis of this compound involves multi-step reactions, including the formation of the piperidine ring, introduction of the amino group, and subsequent functionalization with the benzyloxy carbonyl and acetic acid groups. The use of advanced synthetic techniques has enabled researchers to optimize the production process, ensuring high purity and yield. Recent advancements in catalytic methods have further enhanced the efficiency of these reactions, making this compound more accessible for large-scale studies.
Recent studies have highlighted the biological activity of 2-{3-amino-1-(benzyloxy)carbonylpiperidin-3-yl}acetic acid. Researchers have explored its potential as a precursor for peptide synthesis, where its amino group can be utilized for forming peptide bonds. Additionally, the benzyloxy carbonyl group serves as a protecting group during peptide synthesis, ensuring stability during reaction steps. This dual functionality makes the compound invaluable in medicinal chemistry.
In terms of pharmacological applications, this compound has shown promise in modulating enzyme activity and cellular signaling pathways. For instance, studies have demonstrated its ability to inhibit certain proteases, which are implicated in various diseases such as cancer and inflammatory disorders. The acetic acid moiety contributes to the compound's solubility and bioavailability, enhancing its potential as a therapeutic agent.
The structural versatility of this compound also allows for further modifications to enhance its pharmacokinetic properties. By altering the substituents on the piperidine ring or modifying the acetic acid group, researchers can tailor the molecule for specific therapeutic targets. This adaptability underscores its importance in drug discovery programs targeting diverse disease states.
In conclusion, 2-{3-amino-1-(benzyloxy)carbonylpiperidin-3-yl}acetic acid (CAS No: 2171957-01-8) is a pivotal molecule in contemporary organic chemistry and pharmacology. Its unique structure, coupled with recent advancements in synthetic methods and biological studies, positions it as a key player in drug development efforts. As research continues to uncover new applications and mechanisms of action for this compound, its role in advancing medical science is expected to grow significantly.
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